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This document provides an in-depth technical overview of the molecular mechanisms of
sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis.
It details the compound's primary molecular targets and its modulatory effects on critical
cellular pathways, underpinning its potential as a therapeutic agent.

Core Molecular Targets of Sanguinarine

Sanguinarine exerts its biological effects by interacting with a variety of molecular targets. Its
planar, cationic iminium form is particularly reactive, allowing it to engage with several key
cellular components.

» Nucleic Acids: Sanguinarine is a potent intercalator of DNA and RNA.[1] The planar iminium
ion form of the molecule inserts itself between base pairs, particularly GC-rich regions,
leading to conformational changes in the nucleic acid structure.[2][3] This interaction can
disrupt DNA replication and transcription, contributing to its cytotoxic effects.[4]

e Enzymes: Sanguinarine has been identified as an inhibitor of several key enzymes. It
reversibly inhibits Lysine-Specific Demethylase 1 (LSD1) with an IC50 value of 0.4 pM, which
leads to an increase in histone methylation (H3K4me2/H3K9me2) and suppression of cancer
cell growth.[5] It also targets other enzymes, including mitogen-activated protein kinase
phosphatase-1 (MKP-1)[6] and DNA topoisomerase, which can lead to DNA damage.[7]
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e Transcription Factors: A primary mechanism of sanguinarine's anti-inflammatory and anti-
proliferative action is the inhibition of critical transcription factors. It effectively blocks the
activation of Nuclear Factor-kappa B (NF-kB) by preventing the phosphorylation and
subsequent degradation of its inhibitor, IkBa.[8][9] Additionally, it suppresses the Signal
Transducer and Activator of Transcription 3 (STAT3) pathway, often constitutively active in
cancer cells.[10][11][12]

e Protein Kinases: The compound modulates multiple protein kinase signaling cascades. It
inhibits the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, a crucial survival pathway in
many cancers.[13][14][15] Furthermore, it affects members of the Mitogen-Activated Protein
Kinase (MAPK) family, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[6][14][16]

Modulation of Cellular Pathways

Sanguinarine's interaction with its molecular targets triggers a cascade of events, profoundly
impacting several cellular pathways critical for cell fate and function.

Sanguinarine is a potent inducer of apoptosis in a wide range of cancer cells through both
intrinsic and extrinsic pathways.[12][17]

o Generation of Reactive Oxygen Species (ROS): A central mechanism is the stimulation of
reactive oxygen species (ROS) production.[6][7][16][18] This oxidative stress leads to a loss
of mitochondrial membrane potential.[6][11]

e Intrinsic (Mitochondrial) Pathway: The loss of mitochondrial integrity results in the release of
cytochrome c into the cytoplasm. This is often accompanied by an increased Bax/Bcl-2 ratio,
favoring apoptosis.[10][11] Released cytochrome c activates the caspase cascade, primarily
through caspase-9 and the executioner caspase-3.[10][11]

o Extrinsic Pathway: Sanguinarine can also upregulate members of the TNF receptor
superfamily (TNFRSF), initiating the extrinsic apoptosis pathway, which involves the
activation of caspase-8.[17]
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Fig. 1. Sanguinarine-induced apoptosis signaling pathways.
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Sanguinarine disrupts cell cycle progression, primarily inducing GO/G1 and S-phase arrest in
various cancer cell types.[13][19][20][21]

¢ Modulation of Cyclin-Dependent Kinase (CDK) Inhibitors: The compound upregulates the
expression of CDK inhibitors, notably p21/WAF1 and p27/KIP1.[19][20]

« Downregulation of Cyclins and CDKs: This is followed by a significant decrease in the levels
of G1-phase cyclins (Cyclin D1, D2, E) and their associated kinases (CDK2, CDK4, CDK®).
[19] This cascade of events prevents cells from transitioning from the G1 to the S phase,

thereby halting proliferation.
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Fig. 2: Sanguinarine-mediated cell cycle arrest at the G1/S checkpoint.

Sanguinarine exhibits potent anti-inflammatory properties by targeting key inflammatory
signaling pathways.
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* NF-kB Pathway: As a central regulator of inflammation, the NF-kB pathway is a key target.
Sanguinarine inhibits TNF-a-induced NF-kB activation by preventing the degradation of IkBa.
[8][22] This blockade suppresses the expression of downstream inflammatory genes, such
as chemokines (e.g., CCL2) and cytokines.[22][23][24] It can also inhibit the upstream kinase
IKBKE.[22][23]

 MAPK Pathway: Sanguinarine modulates the MAPK pathway, which is also involved in
inflammatory responses. It can increase the phosphorylation of JINK and p38, contributing to
apoptosis, while in other contexts, it can inhibit ERK1/2 signaling, which is linked to cell
migration and proliferation.[6][16][22][23]

+ Nrf2 Pathway: Sanguinarine has been shown to activate the Nrf2 pathway, which plays a
protective role against oxidative stress, while inhibiting the NF-kB pathway in models of
ulcerative colitis.[25][26]
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Fig. 3: Inhibition of NF-kB and modulation of MAPK inflammatory pathways.
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o PI3K/AKt/mTOR Pathway: Sanguinarine inhibits this critical pro-survival pathway, leading to
decreased cell proliferation and induction of apoptosis.[13][14][15] This pathway is often
hyperactivated in cancer and its inhibition is a key therapeutic strategy.

o JAK/STAT Pathway: The compound has been shown to suppress the JAK/STAT pathway,
particularly by inactivating STAT3.[10][11] This leads to the downregulation of anti-apoptotic
proteins like Bcl-2 and cyclin D1.[11]

Quantitative Data: In Vitro Cytotoxicity

Sanguinarine demonstrates potent cytotoxic and anti-proliferative activity across a diverse
range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary
depending on the cell type and exposure duration.
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Cell Line Cancer Type IC50 Value Exposure Time Reference
Non-Small Cell
A549 610 nM 6 days [18]
Lung
Non-Small Cell
A549 1.59 uM 72 hours [27]
Lung
Chronic
K562 Myelogenous 2 uM - [18]
Leukemia
HelLa Cervical Cancer 0.16 pg/mL - [27]
0.1-2uM
LNCaP Prostate Cancer (Dose-dependent 24 hours [19][20]
inhibition)
0.1-2uMm
DU145 Prostate Cancer (Dose-dependent 24 hours [19][20]
inhibition)
] <10 uM (Dose-
Pancreatic
AsPC-1 dependent 24 hours [21]
Cancer
inhibition)
_ <10 uM (Dose-
Pancreatic
BxPC-3 dependent 24 hours [21]
Cancer o
inhibition)
A375 Melanoma 0.11 pg/mL - [28][29]
0.14-0.55
G-361 Melanoma - [28][29]
pg/mL
SK-MEL-3 Melanoma 0.54 pg/mL - [28][29]
_ 05-2uM
Amelanotic
C32 (Dose-dependent 24 hours [30]
Melanoma
decrease)
RPMI-7951 Melanoma 0.1-2uM 24-48 hours [31]
(Dose-dependent
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decrease)
Promyelocytic
HL-60 ) 0.6 uM - [32]
Leukemia
Non-Small Cell
H1975 ~1 uM 48 hours [5]
Lung
Non-Small Cell
H1299 ~2 UM 48 hours [5]

Lung

Key Experimental Protocols

The investigation of sanguinarine's effects relies on a suite of standard molecular and cellular
biology techniques.

e Principle: These are colorimetric assays that measure cellular metabolic activity. Viable cells
contain mitochondrial dehydrogenases that reduce a tetrazolium salt (e.g., MTT) or a water-
soluble salt (e.g., WST-8 in CCK-8 kits) to a colored formazan product. The amount of
formazan is directly proportional to the number of living cells.

o Methodology:

o Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g.,
5x103 cells/well) and allowed to adhere overnight.[18]

o Treatment: Cells are treated with various concentrations of sanguinarine (and a vehicle
control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[18][33]

o Reagent Addition: After treatment, the assay reagent (e.g., 10-20 uL of MTT or CCK-8
solution) is added to each well.[18][33]

o Incubation: Plates are incubated at 37°C for 1-4 hours to allow for formazan production.

o Measurement: If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the
formazan crystals. The absorbance is then measured using a microplate reader at the
appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[18][33]
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o Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control
cells.

Principle: This assay distinguishes between viable, early apoptotic, and late
apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer
leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin
V. Propidium lodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can
penetrate the compromised membranes of late apoptotic and necrotic cells.

Methodology:
o Treatment: Cells are treated with sanguinarine for the desired time.
o Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

o Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-
conjugated Annexin V and Pl according to the manufacturer's protocol.

o Analysis: The cell population is analyzed by flow cytometry. Viable cells are Annexin
V-/PI-, early apoptotic cells are Annexin V+/Pl-, and late apoptotic/necrotic cells are
Annexin V+/PI+.

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is
directly proportional to their DNA content. This allows for the quantification of cells in different
phases of the cell cycle (GO/G1, S, and G2/M).

Methodology:
o Treatment: Cells are treated with sanguinarine.

o Harvesting & Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol to
permeabilize the membranes.

o Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a Pl
solution.
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o Analysis: The DNA content of individual cells is measured by flow cytometry. Histograms
of cell count versus fluorescence intensity are generated to determine the percentage of
cells in each phase of the cell cycle.[20]

e Principle: This technique is used to detect and quantify specific proteins in a complex
mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane,
and then probed with specific primary antibodies, followed by enzyme-linked secondary
antibodies for detection.

o Methodology:

o Cell Lysis: After sanguinarine treatment, cells are lysed in a buffer (e.g., RIPA buffer)
containing protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration of the lysates is determined (e.g.,
using a BCA assay).

o Electrophoresis: Equal amounts of protein are loaded and separated on an SDS-PAGE
gel.

o Transfer: Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).

o Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding,
then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, p21,
cleaved caspase-3).

o Secondary Antibody & Detection: The membrane is washed and incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent
substrate is added, and the resulting signal is captured on X-ray film or with a digital
imager.

o Analysis: Band intensities are quantified and normalized to a loading control (e.g., GAPDH
or B-actin).
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Fig. 4: Standard experimental workflow for Western Blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nim.nih.gov]
2. researchgate.net [researchgate.net]

3. Thermodynamics of the interactions of sanguinarine with DNA: influence of ionic strength
and base composition - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell
growth and migration - PMC [pmc.ncbi.nim.nih.gov]

6. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive
oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nim.nih.gov]

7. Sanguinarine-induced oxidative stress and apoptosis-like programmed cell death(AL-
PCD) in root meristem cells of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]
9. researchgate.net [researchgate.net]
10. gspace.qu.edu.ga [gspace.qu.edu.qa]

11. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of
the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

12. SAE 7|2t BEZ [x-y.net]

13. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle
Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics
[cgp.iiarjournals.org]

14. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10
years - PubMed [pubmed.ncbi.nim.nih.gov]

15. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via
Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b192816?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27671816/
https://www.researchgate.net/figure/Sanguinarine-molecule-intercalated-at-the-interface-of-two-two-molecules-DNA-units_fig3_270448712
https://pubmed.ncbi.nlm.nih.gov/8867335/
https://pubmed.ncbi.nlm.nih.gov/8867335/
https://www.researchgate.net/figure/Molecular-structure-of-sanguinarine_fig8_270448712
https://pmc.ncbi.nlm.nih.gov/articles/PMC9320206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9320206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6472141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6472141/
https://pubmed.ncbi.nlm.nih.gov/28088021/
https://pubmed.ncbi.nlm.nih.gov/28088021/
https://www.researchgate.net/figure/Site-of-action-of-sanguinarine-in-the-pathway-leading-to-NF-B-activation-by-a-variety-of_fig5_13854459
https://www.researchgate.net/figure/Effect-of-sanguinarine-on-NF-kB-activity-in-comparison-to-the-known-NF-kB-inhibitor_fig7_323398346
http://qspace.qu.edu.qa/bitstream/handle/10576/27405/Sanguinarine%20mediated%20apoptosis%20in%20Non-Small%20Cell%20Lung%20Cancer.pdf;jsessionid=417DA479D68DB99BCC32507DEB9BE9C4?sequence=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC6478801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6478801/
https://www.x-y.net/hosting_expire.html
https://cgp.iiarjournals.org/content/20/4/323
https://cgp.iiarjournals.org/content/20/4/323
https://cgp.iiarjournals.org/content/20/4/323
https://pubmed.ncbi.nlm.nih.gov/38460366/
https://pubmed.ncbi.nlm.nih.gov/38460366/
https://pubmed.ncbi.nlm.nih.gov/27363951/
https://pubmed.ncbi.nlm.nih.gov/27363951/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

16. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive
oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nim.nih.gov]

17. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle
Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

18. medchemexpress.com [medchemexpress.com]

19. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma
cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery -
PubMed [pubmed.ncbi.nlm.nih.gov]

20. aacrjournals.org [aacrjournals.org]
21. aacrjournals.org [aacrjournals.org]

22. Sanguinarine Inhibition of TNF-a-Induced CCL2, IKBKE/NF-kB/ERK1/2 Signaling
Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]

23. Sanguinarine Inhibition of TNF-a-Induced CCL2, IKBKE/NF-kB/ERK1/2 Signaling
Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed
[pubmed.ncbi.nim.nih.gov]

24. Sanguinarine Attenuates Lipopolysaccharide-induced Inflammation and Apoptosis by
Inhibiting the TLR4/NF-kB Pathway in H9c2 Cardiomyocytes - PubMed
[pubmed.ncbi.nim.nih.gov]

25. [Sanguinarine alleviates ulcerative colitis in mice by regulating the Nrf2/NF-kB pathway] -
PubMed [pubmed.ncbi.nlm.nih.gov]

26. mdpi.com [mdpi.com]
27. medchemexpress.com [medchemexpress.com]

28. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human
Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer
Drugs - PMC [pmc.ncbi.nim.nih.gov]

29. mdpi.com [mdpi.com]

30. researchgate.net [researchgate.net]

31. journals.viamedica.pl [journals.viamedica.pl]
32. mdpi.com [mdpi.com]

33. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of
Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30942394/
https://pubmed.ncbi.nlm.nih.gov/30942394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10320563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10320563/
https://www.medchemexpress.com/Sanguinarine.html
https://pubmed.ncbi.nlm.nih.gov/15299076/
https://pubmed.ncbi.nlm.nih.gov/15299076/
https://pubmed.ncbi.nlm.nih.gov/15299076/
https://aacrjournals.org/mct/article/3/8/933/235175/Sanguinarine-causes-cell-cycle-blockade-and
https://aacrjournals.org/cancerres/article/65/9_Supplement/148/524990/Sanguinarine-causes-cell-cycle-arrest-and
https://pmc.ncbi.nlm.nih.gov/articles/PMC9368383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9368383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9368383/
https://pubmed.ncbi.nlm.nih.gov/35955463/
https://pubmed.ncbi.nlm.nih.gov/35955463/
https://pubmed.ncbi.nlm.nih.gov/35955463/
https://pubmed.ncbi.nlm.nih.gov/30074177/
https://pubmed.ncbi.nlm.nih.gov/30074177/
https://pubmed.ncbi.nlm.nih.gov/30074177/
https://pubmed.ncbi.nlm.nih.gov/39276042/
https://pubmed.ncbi.nlm.nih.gov/39276042/
https://www.mdpi.com/2073-4409/11/22/3658
https://www.medchemexpress.com/Sanguinarine-chloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8003779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8003779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8003779/
https://www.mdpi.com/1420-3049/26/6/1738
https://www.researchgate.net/figure/Sanguinarine-induced-morphological-changes-and-decreased-cell-viability-in-C32-amelanotic_fig1_290460491
https://journals.viamedica.pl/medical_research_journal/article/download/MRJ.a2023.0008/70906
https://www.mdpi.com/2072-6651/11/9/485
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673330/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Sanguinarine: A Technical Whitepaper on Molecular
Targets and Cellular Pathways]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/product/b192816#sanguinarine-molecular-targets-and-cellular-pathways
https://www.benchchem.com/product/b192816#sanguinarine-molecular-targets-and-cellular-pathways
https://www.benchchem.com/product/b192816#sanguinarine-molecular-targets-and-cellular-pathways
https://www.benchchem.com/product/b192816#sanguinarine-molecular-targets-and-cellular-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b192816?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

